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Compound of Interest

Compound Name: BVB808

Cat. No.: B10847378

For researchers, scientists, and drug development professionals, this document provides an in-
depth technical overview of the chemical properties, biological activity, and experimental
protocols related to the selective JAK2 inhibitor, NVP-BVB808.

Chemical Structure and Properties

NVP-BVB808 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2). Its
chemical and physical properties are summarized in the table below.
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Property Value Reference

7-(3,5-difluoro-4-
(morpholinomethyl)phenyl)-N-
(6-((3R,5S)-3,5-

IUPAC Name ) ) ) . [1]
dimethylpiperazin-1-yl)pyridin-
3-yl)-7H-pyrrolo[2,3-

d]pyrimidin-2-amine

Chemical Formula C28H32F2N8O [1]
Molecular Weight 534.61 g/mol [1]
Appearance Solid powder [1]

C[C@@H]1N--INVALID-LINK--

CN(C2=CC=C(NC3=NC=C4C(
SMILES [1]

N(C5=CC(F)=C(CN6CCOCC6)

C(F)=C5)C=C4)=N3)C=N2)C1

CAS Number 1180158-99-9 [1]

Dry, dark, and at 0-4°C for
Storage short term or -20°C for long [1]
term.

Biological Activity and Mechanism of Action

NVP-BVB808 is a selective inhibitor of JAK2, a non-receptor tyrosine kinase that plays a
critical role in signal transduction pathways regulating hematopoiesis.[1] Mutations in the JAK2
gene are associated with various myeloproliferative neoplasms (MPNSs).[1]

Mechanism of Action

NVP-BVB808 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the
JAK2 kinase domain. This prevents the phosphorylation of JAK2 and its downstream signaling
targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins,
particularly STAT5.[2][3] The inhibition of the JAK2/STATS signaling pathway ultimately leads to
a reduction in cell proliferation and the induction of apoptosis in cells harboring activating JAK2
mutations.[2][3]
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Figure 1: Simplified JAK2/STATS signaling pathway and the inhibitory action of NVP-BVB808.
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In Vitro Efficacy and Selectivity

Biochemical and cellular assays have demonstrated the potency and selectivity of NVP-
BVB808.

Target/Cell Line Assay Type IC50 / GI50 (nM) Reference
JAK2 Biochemical Assay 0.35+0.03 [2]
SET-2 (JAK2 V617F) Cell Proliferation 32 [2]
CHRF-288-11 (JAK2 ) ) Lower than SET-2 and

Cell Proliferation [2]
T875N) UKE-1

) ) Higher than SET-2
UKE-1 (JAK2 V617F) Cell Proliferation [2]
and CHRF-288-11

NVP-BVB808 exhibits approximately 10-fold selectivity for JAK2 over other members of the
JAK family (JAK1, JAKS, and TYK2).[2][3] Studies on BCR-ABL-positive cell lines showed a
reduction in proliferation, but with half-maximal growth-inhibitory values greater than 1 uM.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the
evaluation of NVP-BVB808.

Cell Lines and Culture

o JAK2-mutant cell lines: SET-2 (JAK2 V617F), UKE-1 (JAK2 V617F), CHRF-288-11 (JAK2
T875N)[2]

o BCR-ABL-positive cell lines: K-562, LAMA-84, BV-173, KCL-22[2]

o Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine
serum, 1% penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere with
5% CO2.

Cell Proliferation Assay (XTT Assay)
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This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Seed cells in 96-well plate

Incubate with varying
concentrations of NVP-BVB808

:

Add XTT labeling mixture

:

Incubate for 4-24 hours

Measure absorbance at 450 nm

Click to download full resolution via product page

Figure 2: Workflow for a typical XTT cell proliferation assay.

Seed cells in a 96-well plate at an appropriate density.

labeling mixture to each well.

Incubate the plate for 4 to 24 hours at 37°C.

Treat the cells with a serial dilution of NVP-BVB808 and incubate for 72 hours.[2]

Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
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Measure the absorbance of the samples using a spectrophotometer at a wavelength of 450
nm.

The half-maximal growth-inhibitory (G150) values are calculated from the dose-response

curves.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Treat cells with NVP-BVB808 for a specified period (e.g., 72 hours).[2]

Harvest the cells and wash with cold phosphate-buffered saline (PBS).
Resuspend the cells in Annexin V binding buffer.

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive
and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Western Blotting for STAT5 Phosphorylation

This technique is used to assess the phosphorylation status of STAT5, a direct downstream
target of JAK2.

Treat cells with NVP-BVB808 for a short period (e.g., 30 minutes to 2 hours).[2]
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a standard method (e.g., BCA
assay).

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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 Incubate the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5)
and total STATS.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

» Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and ADME

Currently, there is limited publicly available information regarding the Absorption, Distribution,
Metabolism, and Excretion (ADME) and pharmacokinetic properties of NVP-BVB808. Further
studies are required to characterize these parameters.

Conclusion

NVP-BVB808 is a highly potent and selective JAK2 inhibitor with demonstrated efficacy in
preclinical models of hematological malignancies driven by JAK2 mutations. The provided
technical information and experimental protocols offer a foundation for researchers to further
investigate the therapeutic potential of this compound. Further research into its
pharmacokinetic and in vivo efficacy is warranted to fully elucidate its clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10847378#nvp-bvb808-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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